molecular formula C12H14O4 B6263956 (3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid CAS No. 2227803-08-7

(3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid

Cat. No.: B6263956
CAS No.: 2227803-08-7
M. Wt: 222.2
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Description

(3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid: is a chiral organic compound that features a benzodioxin ring system

Properties

CAS No.

2227803-08-7

Molecular Formula

C12H14O4

Molecular Weight

222.2

Purity

97

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid typically involves the formation of the benzodioxin ring followed by the introduction of the butanoic acid moiety. One common method involves the use of a dihydroxybenzene derivative, which undergoes a cyclization reaction to form the benzodioxin ring. This intermediate is then subjected to further reactions to introduce the butanoic acid side chain.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity. This often includes the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the benzodioxin ring or the butanoic acid moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a variety of functional groups to the benzodioxin ring.

Scientific Research Applications

Chemistry: In chemistry, (3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its chiral nature allows for the exploration of stereospecific interactions in biological systems.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: Industrially, this compound can be used in the production of pharmaceuticals and fine chemicals. Its versatility in chemical reactions makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

    (3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid: Similar structure but with a shorter side chain.

    (3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)pentanoic acid: Similar structure but with a longer side chain.

    2,3-dihydro-1,4-benzodioxin-6-carboxylic acid: Lacks the chiral center and the butanoic acid side chain.

Uniqueness: The uniqueness of (3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid lies in its chiral center and the specific arrangement of the benzodioxin ring and butanoic acid moiety. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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